tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate is a chemical compound that features a tert-butyl group, a morpholine ring, and an aminooxy functional group
Vorbereitungsmethoden
The synthesis of tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Aminooxy Group: The aminooxy group can be introduced via the reaction of hydroxylamine with an appropriate precursor.
tert-Butyl Protection: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate involves its interaction with molecular targets through its aminooxy group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects. The pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate include:
tert-Butyl (3R)-3-[(hydroxy)methyl]morpholine-4-carboxylate: This compound has a hydroxyl group instead of an aminooxy group.
tert-Butyl (3R)-3-[(methoxy)methyl]morpholine-4-carboxylate: This compound features a methoxy group in place of the aminooxy group.
Eigenschaften
Molekularformel |
C10H20N2O4 |
---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(aminooxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)12-4-5-14-6-8(12)7-15-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
HNARTQJDDHFVLK-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CON |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCC1CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.